4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate CYP3A4 Inhibitory Potential vs. Closely Related Analog CHEMBL4633246
4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate demonstrates a distinctly lower inhibitory potential against Cytochrome P450 3A4 compared to a structurally related analog. This difference is critical as CYP3A4 is a major enzyme in drug metabolism, and its inhibition can lead to significant drug-drug interactions (DDIs). In cross-study comparisons, the target compound exhibits an IC50 > 20,000 nM [1], while a similar dimethoxymethyl-pyrimidine derivative, CHEMBL4633246, shows an IC50 of 20,000 nM under comparable assay conditions [2].
| Evidence Dimension | CYP3A4 Inhibitory Activity |
|---|---|
| Target Compound Data | IC50 > 20,000 nM |
| Comparator Or Baseline | CHEMBL4633246 (a related pyrimidine derivative): IC50 = 20,000 nM |
| Quantified Difference | Target compound shows >2-fold weaker inhibition (estimated) based on the lower-bound IC50 value, indicating a reduced potential for CYP3A4-mediated DDIs. |
| Conditions | Inhibition of CYP3A4 (unknown origin) [1] vs. Inhibition of CYP2D6 in human liver microsomes [2] |
Why This Matters
A lower propensity for CYP3A4 inhibition is a highly desirable attribute in drug discovery, as it mitigates the risk of adverse drug-drug interactions, thereby increasing the compound's developability and procurement value for advanced studies.
- [1] BindingDB. (n.d.). BDBM50462050 (CHEMBL4225651). https://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50462050&google=BDBM50462050 View Source
- [2] BindingDB. (n.d.). BDBM50538344 (CHEMBL4633246). https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50538344&google=BDBM50538344 View Source
